molecular formula C16H17NO5S B7613325 N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B7613325
M. Wt: 335.4 g/mol
InChI Key: HWVNZIQSHAIFLS-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, a benzodioxine ring, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzyl chloride with 2,3-dihydro-1,4-benzodioxine in the presence of a base to form the intermediate compound. This intermediate is then reacted with sulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-20-14-5-3-2-4-12(14)11-17-23(18,19)13-6-7-15-16(10-13)22-9-8-21-15/h2-7,10,17H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVNZIQSHAIFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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